4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, an acryloyl group, and a thiophenecarboxylate group, making it a subject of interest in chemical research and industrial applications.
Mechanism of Action
Target of Action
A similar synthetic dichloro-substituted aminochalcone has been studied for its antitrypanosomiasis activity . The protein targets of the evolutionary cycle of T. cruzi were considered in this study .
Mode of Action
The study on the similar compound suggests that it acts on the active site of the cyp51 receptor . The compound establishes a stable complex with the target through hydrogen interactions .
Biochemical Pathways
cruzi, such as Cruzain, Trypanothione reductase, TcGAPDH, and CYP51, was studied .
Pharmacokinetics
The similar compound was characterized for its pharmacokinetics and pharmacodynamics . The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability .
Result of Action
The similar compound showed effectiveness against trypomastigotes . It also showed stable pharmacodynamics against the CYP51 target .
Action Environment
The similar compound can form reactive metabolites from n-conjugation and c=c epoxidation . This indicates that the compound’s action might be influenced by the environment in which it is administered.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate typically involves a multi-step process. One common method includes the following steps:
Preparation of 2,4-Dichlorophenylacrylic Acid: This step involves the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide to form 2,4-dichlorophenylacrylic acid.
Formation of 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol: The 2,4-dichlorophenylacrylic acid is then reacted with phenol in the presence of a dehydrating agent like thionyl chloride to form 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol.
Esterification with Thiophenecarboxylic Acid: Finally, the 4-[3-(2,4-Dichlorophenyl)acryloyl]phenol is esterified with thiophenecarboxylic acid in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-furoate
- 4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-benzoate
Uniqueness
4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl 2-thiophenecarboxylate is unique due to the presence of the thiophenecarboxylate group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[4-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2O3S/c21-15-7-3-13(17(22)12-15)6-10-18(23)14-4-8-16(9-5-14)25-20(24)19-2-1-11-26-19/h1-12H/b10-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKFVBKVZMUGNQ-UXBLZVDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.